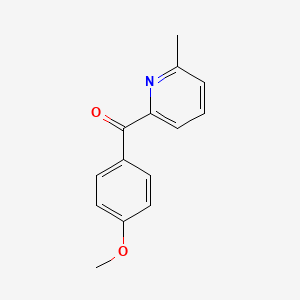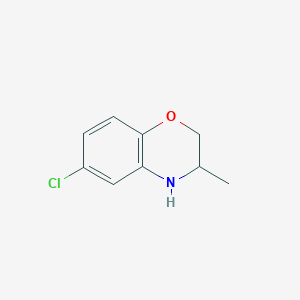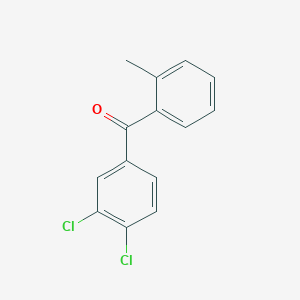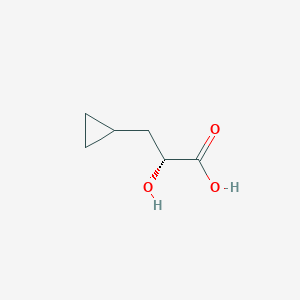
(R)-3-Cyclopropyl-2-hydroxypropanoic acid
Übersicht
Beschreibung
“®-3-Cyclopropyl-2-hydroxypropanoic acid” is an organic compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 .
Synthesis Analysis
The synthesis of “®-3-Cyclopropyl-2-hydroxypropanoic acid” can be achieved through several methods. One such method involves the use of triethylamine in hexane and ethyl acetate . Another method involves a multi-step reaction with dmap and pyridine at 20°C .Molecular Structure Analysis
The molecular structure of “®-3-Cyclopropyl-2-hydroxypropanoic acid” is represented by the SMILES notation O=C(O)C@HCC1CC1 .Physical And Chemical Properties Analysis
“®-3-Cyclopropyl-2-hydroxypropanoic acid” has a number of physical and chemical properties. It has a molecular weight of 130.14 and a molecular formula of C6H10O3 . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . It has a Log Po/w (iLOGP) of 1.02 .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
-
Material Science
- Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- It’s possible that “®-3-Cyclopropyl-2-hydroxypropanoic acid” could be used in the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
-
Molecular Simulation
-
Cyclopropene Chemistry
- Cyclopropenes, which could potentially be synthesized from cyclopropyl compounds, have attracted the attention of organic chemists for decades .
- They show a diverse range of reactivities, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
-
Organocatalytic Applications
- Cyclopropene- and cyclopropenium-based catalysts have been used in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
- These catalysts have been used in the development of novel small molecule-based catalysts for organic transformations .
-
Synthesis of Natural Products
- Donor-acceptor cyclopropanes, which could potentially be synthesized from cyclopropyl compounds, are convenient precursors to reactive and versatile 1,3-dipoles .
- They have found application in the synthesis of a variety of carbo- and heterocyclic scaffolds, and have been used as intermediates toward the total synthesis of various natural products .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-3-cyclopropyl-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URABTPLPEKSFHH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628706 | |
| Record name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Cyclopropyl-2-hydroxypropanoic acid | |
CAS RN |
174265-97-5 | |
| Record name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)
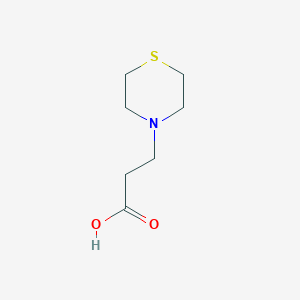
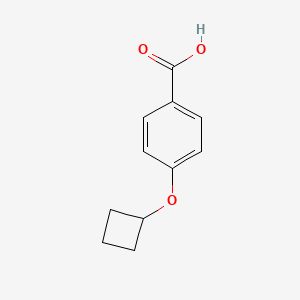
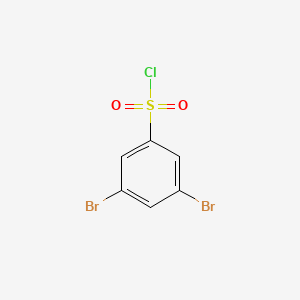
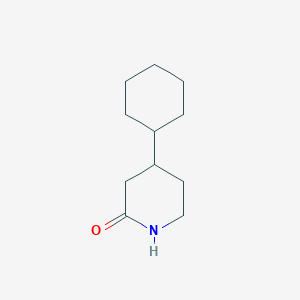
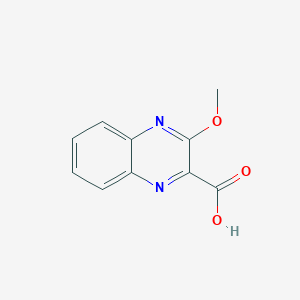

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
